

Application Notes and Protocols for Labeling Molecules with Triredisol

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Compound of Interest

Compound Name:	Triredisol
CAS No.:	76773-81-4
Cat. No.:	B1683672

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triredisol is a novel, bright, and photostable fluorescent dye designed for the covalent labeling of biomolecules. Its emission in the red spectral range minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in imaging and detection assays. **Triredisol** is supplied as an amine-reactive succinimidyl ester, enabling straightforward and efficient labeling of proteins, antibodies, and other amine-containing molecules. These labeled biomolecules are invaluable tools for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening, aiding in the elucidation of complex biological processes and the discovery of new therapeutic agents.^{[1][2][3][4]}

Properties of Triredisol

The spectral and physical properties of **Triredisol** make it an excellent choice for sensitive and specific detection of target molecules.

Property	Value
Excitation Maximum (λ_{max})	~630 nm
Emission Maximum (λ_{em})	~650 nm
Molar Extinction Coefficient	>100,000 M ⁻¹ cm ⁻¹
Quantum Yield	>0.7
Reactive Group	N-hydroxysuccinimide (NHS) ester
Reactivity	Primary amines
Solubility	DMSO, DMF

Applications

Triredisol-labeled molecules are versatile reagents with broad applications in biological research and drug development.[\[5\]](#)[\[6\]](#)

- Immunofluorescence: Labeled antibodies can be used to visualize the localization of specific antigens in cells and tissues.[\[1\]](#)
- Flow Cytometry: Fluorescently tagged antibodies or ligands enable the identification and quantification of specific cell populations.[\[4\]](#)
- High-Throughput Screening (HTS): Labeled probes can be used to develop assays for screening large compound libraries in drug discovery.[\[5\]](#)
- In Vivo Imaging: The red-shifted emission of **Triredisol** allows for deeper tissue penetration, making it suitable for small animal imaging studies.
- Receptor-Ligand Binding Studies: Labeled ligands can be used to study receptor distribution, trafficking, and binding kinetics.

Experimental Protocols

Protocol 1: Labeling of Proteins with Triredisol

This protocol describes a general procedure for labeling proteins with **Triredisol** NHS ester.[7]
[8] The optimal labeling ratio may need to be determined empirically for each specific protein.

Materials:

- Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
- **Triredisol** NHS ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., desalting column)
- Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
- **Prepare **Triredisol** Stock Solution:** Immediately before use, dissolve the **Triredisol** NHS ester in DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** While gently vortexing the protein solution, add the appropriate volume of the **Triredisol** stock solution. The molar ratio of dye to protein should typically be between 5:1 and 20:1.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
- **Determination of Degree of Labeling (DOL):** The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm and 630 nm.

Quantitative Data Summary:

Protein	Molar Ratio (Dye:Protein)	Degree of Labeling (DOL)
Antibody A	10:1	3.5
Antibody A	20:1	6.2
Protein B	5:1	1.8
Protein B	10:1	3.1

Protocol 2: Immunofluorescent Staining of Cells

This protocol provides a general workflow for using a **Triredisol**-labeled antibody to stain cultured cells.

Materials:

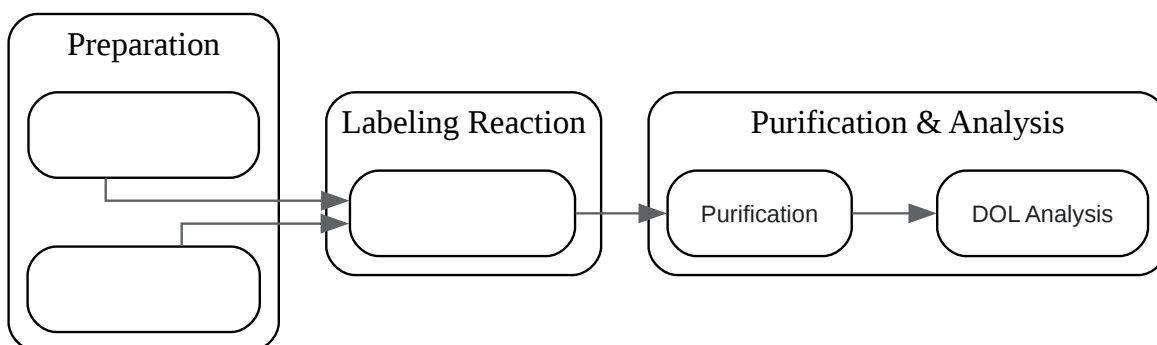
- Cultured cells on coverslips
- **Triredisol**-labeled primary antibody
- Phosphate-Buffered Saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with DAPI

Procedure:

- Cell Fixation: Wash the cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

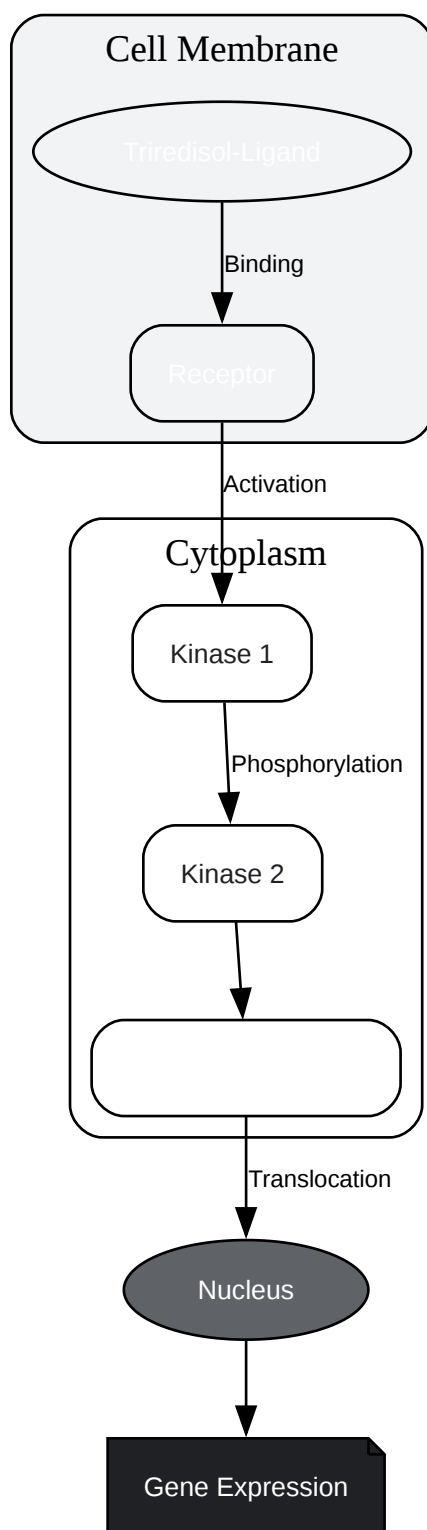
- Blocking: Wash the cells with PBS and then block with blocking buffer for 30 minutes to reduce non-specific binding.
- Primary Antibody Incubation: Dilute the **Triredisol**-labeled primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for DAPI and **Triredisol**.

Visualizations



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Caption: Workflow for labeling proteins with **Triredisol**.



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Caption: Hypothetical signaling pathway studied with a **Triredisol**-labeled ligand.

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- To cite this document: BenchChem. [Application Notes and Protocols for Labeling Molecules with Triredisol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683672/docs#application-notes-and-protocols-for-labeling-molecules-with-triredisol\]](https://www.benchchem.com/product/b1683672/docs#application-notes-and-protocols-for-labeling-molecules-with-triredisol)

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